The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that incorporates a pyrimidine structure with various functional groups. This compound is characterized by its unique arrangement of atoms, which includes a sulfanyl group and substituted phenyl groups, contributing to its potential biological activity and therapeutic applications.
This compound is part of ongoing research in medicinal chemistry, particularly focusing on the development of new therapeutic agents. It has been synthesized for its potential applications in treating various diseases, including cancer and fungal infections. The structural features of this compound suggest that it may interact with specific biological targets, leading to significant pharmacological effects.
The compound can be classified as a dihydropyrimidine derivative, specifically featuring:
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Common solvents include dimethylformamide and dichloromethane, while bases such as potassium carbonate are often employed to facilitate nucleophilic substitutions.
The molecular structure of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C18H18FN3O2S |
Molecular Weight | 357.41 g/mol |
IUPAC Name | 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide |
Canonical SMILES | COC1=CC=CC(=C1)CSC2=NC(=O)N(C)C(=O)N2 |
The structure includes a pyrimidine ring fused with a carboxamide and sulfanyl functionalities.
Crystallographic studies may reveal further details about bond lengths, angles, and molecular packing in solid-state forms. Such data are essential for understanding the compound's stability and reactivity.
The compound can participate in various chemical reactions, including:
Common reagents include:
The mechanism of action for 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of cellular processes including:
The physical properties of this compound include:
Chemical properties include:
Relevant data from experimental studies provide insights into these properties, aiding in the design of experiments for further applications.
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several potential applications in scientific research:
This compound represents a promising area of study within medicinal chemistry and pharmacology due to its complex structure and potential biological activities. Further research is needed to fully elucidate its mechanisms and applications.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4